Cas no 886363-52-6 ((2-Diisopropylamino-ethyl)thiourea)

(2-Diisopropylamino-ethyl)thiourea 化学的及び物理的性質
名前と識別子
-
- Thiourea,N-[2-[bis(1-methylethyl)amino]ethyl]-
- (2-DIISOPROPYLAMINO-ETHYL)-THIOUREA
- FT-0690930
- A13977
- CS-0171996
- 886363-52-6
- MFCD06796528
- DTXSID60649595
- AS-33522
- AKOS009280967
- 1-(2-(diisopropylamino)ethyl)thiourea
- (2-[bis(propan-2-yl)amino]ethyl)thiourea
- (2-diisopropylaminoethyl)-thiourea
- 2-[di(propan-2-yl)amino]ethylthiourea
- N-{2-[Di(propan-2-yl)amino]ethyl}thiourea
- (2-Diisopropylamino-ethyl)thiourea
-
- MDL: MFCD06796528
- インチ: InChI=1S/C9H21N3S/c1-7(2)12(8(3)4)6-5-11-9(10)13/h7-8H,5-6H2,1-4H3,(H3,10,11,13)
- InChIKey: XVCFOUJNSBNIJG-UHFFFAOYSA-N
- ほほえんだ: S=C(N)NCCN(C(C)C)C(C)C
計算された属性
- せいみつぶんしりょう: 203.146
- どういたいしつりょう: 203.146
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 6
- 複雑さ: 149
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- ひょうめんでんか: 0
- 互変異性体の数: 3
- トポロジー分子極性表面積: 73.4A^2
じっけんとくせい
- 密度みつど: 1.003
- ふってん: 282.7°C at 760 mmHg
- フラッシュポイント: 124.8°C
- 屈折率: 1.522
(2-Diisopropylamino-ethyl)thiourea セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302
- 警告文: P280;P305+P351+P338
- ちょぞうじょうけん:Room temperature
(2-Diisopropylamino-ethyl)thiourea 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D680145-100mg |
(2-Diisopropylamino-ethyl)thiourea |
886363-52-6 | 100mg |
$ 365.00 | 2022-06-05 | ||
abcr | AB168545-250 mg |
(2-Diisopropylamino-ethyl)-thiourea, 98%; . |
886363-52-6 | 98% | 250 mg |
€526.10 | 2023-07-20 | |
abcr | AB168545-1 g |
(2-Diisopropylamino-ethyl)-thiourea, 98%; . |
886363-52-6 | 98% | 1 g |
€1,231.10 | 2023-07-20 | |
TRC | D680145-10mg |
(2-Diisopropylamino-ethyl)thiourea |
886363-52-6 | 10mg |
$ 70.00 | 2022-06-05 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1242636-250mg |
1-(2-(Diisopropylamino)ethyl)thiourea |
886363-52-6 | 98% | 250mg |
¥2574.00 | 2024-04-26 | |
Fluorochem | 040545-250mg |
2-Diisopropylamino-ethyl)-thiourea |
886363-52-6 | 98% | 250mg |
£336.00 | 2022-03-01 | |
Key Organics Ltd | AS-33522-250MG |
(2-diisopropylamino-ethyl)-thiourea |
886363-52-6 | >97% | 0.25g |
£408.00 | 2023-06-14 | |
abcr | AB168545-250mg |
(2-Diisopropylamino-ethyl)-thiourea, 98%; . |
886363-52-6 | 98% | 250mg |
€736.60 | 2025-02-27 | |
1PlusChem | 1P004B5P-1g |
Thiourea,N-[2-[bis(1-methylethyl)amino]ethyl]- |
886363-52-6 | 98% | 1g |
$1402.00 | 2025-02-21 | |
A2B Chem LLC | AC00285-1g |
(2-Diisopropylamino-ethyl)-thiourea |
886363-52-6 | 98% | 1g |
$936.00 | 2024-04-19 |
(2-Diisopropylamino-ethyl)thiourea 関連文献
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Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
-
Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
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Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
(2-Diisopropylamino-ethyl)thioureaに関する追加情報
Compound CAS No 886363-52-6: (2-Diisopropylamino-ethyl)thiourea
The compound CAS No 886363-52-6, also known as (2-Diisopropylamino-ethyl)thiourea, is a significant molecule in the field of organic chemistry. This compound has garnered attention due to its unique chemical properties and potential applications in various industries. Recent studies have highlighted its role in biomedical research, catalytic processes, and material science. The structure of this compound, featuring a thiourea group and a diisopropylamino substituent, contributes to its versatile reactivity and functional versatility.
Thiourea derivatives like (2-Diisopropylamino-ethyl)thiourea have been extensively studied for their ability to act as ligands in coordination chemistry. Their nitrogen and sulfur atoms provide multiple binding sites, making them ideal for forming complexes with transition metals. These metal-thiourea complexes have shown promise in catalytic applications, particularly in the synthesis of fine chemicals and pharmaceutical intermediates. Recent research has focused on optimizing the ligand's structure to enhance catalytic efficiency and selectivity.
In the context of biomedical applications, (2-Diisopropylamino-ethyl)thiourea has been investigated for its potential as an anti-inflammatory agent. Studies have demonstrated that this compound can modulate inflammatory pathways by interacting with key enzymes and receptors. Its diisopropylamino group contributes to its lipophilicity, enhancing its ability to cross cellular membranes and exert bioactive effects. This property makes it a promising candidate for drug development programs targeting chronic inflammatory diseases.
The synthesis of CAS No 886363-52-6 involves a multi-step process that typically begins with the preparation of the diisopropylamine derivative. Recent advancements in synthetic methodology have enabled the efficient production of this compound with high purity. Researchers have also explored green chemistry approaches to minimize environmental impact during the synthesis process, aligning with current sustainability goals in the chemical industry.
From a structural perspective, (2-Diisopropylamino-ethyl)thiourea exhibits a balance between rigidity and flexibility, which is crucial for its functional properties. The thiourea group provides nucleophilic character, while the diisopropylamino substituent introduces steric bulk and electronic effects. These characteristics make the compound suitable for applications in chiral recognition, sensor development, and nanotechnology.
In terms of stability, CAS No 886363-52-6 demonstrates moderate thermal stability under standard conditions, though it may decompose under harsh conditions such as high temperatures or strong oxidizing agents. Its solubility profile varies depending on the solvent system, with enhanced solubility observed in polar aprotic solvents due to hydrogen bonding interactions.
Recent collaborative efforts between academic institutions and industrial partners have led to breakthroughs in understanding the mechanistic aspects of this compound's reactivity. For instance, computational studies have provided insights into the electronic structure of (2-Diisopropylamino-ethyl)thiourea, revealing key interactions that govern its catalytic behavior. These findings have paved the way for tailored modifications aimed at improving its performance in specific applications.
In summary, CAS No 886363-52-6 or (2-Diisopropylamino-ethyl)thiourea stands out as a versatile molecule with diverse applications across multiple disciplines. Its unique chemical structure, combined with recent advancements in synthetic and analytical techniques, positions it as a valuable tool in modern chemistry research. As ongoing studies continue to uncover new potentials for this compound, its role in driving innovation across industries is expected to grow significantly.
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